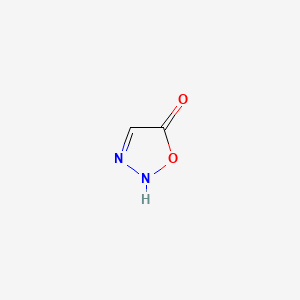

Sydnone

描述

属性

CAS 编号 |

534-24-7 |

|---|---|

分子式 |

C2H2N2O2 |

分子量 |

86.05 g/mol |

IUPAC 名称 |

2H-oxadiazol-5-one |

InChI |

InChI=1S/C2H2N2O2/c5-2-1-3-4-6-2/h1,4H |

InChI 键 |

BIGWXAGEQONZGD-UHFFFAOYSA-N |

规范 SMILES |

C1=NNOC1=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Sydnone vs. This compound Imines

| Property | This compound | This compound Imines |

|---|---|---|

| Structure | 1,2,3-Oxadiazole with exocyclic O | 1,2,3-Oxadiazole with N-imine group |

| Aromaticity (NICS(1)) | Moderate (−5 to −7 ppm) | Reduced due to N-imine substitution |

| Biological Role | Antioxidant, antimicrobial | NO donors, plant growth regulators |

| Applications | Drug precursors, catalysis | Hypertension treatment, agriculture |

This compound imines, such as molsidomine, release nitric oxide (NO) under physiological conditions, making them potent vasodilators . Unlike sydnones, they exhibit hydrolytic stability in aerobic environments, enabling agricultural use as stress tolerance enhancers (e.g., seed treatment at 0.25–5 g/t) .

This compound vs. Furoxans

| Property | This compound | Furoxans |

|---|---|---|

| Core Structure | 1,2,3-Oxadiazole | 1,2,5-Oxadiazole N-oxide |

| NO Release | Indirect (via derivatives) | Direct and pH-dependent |

| Synthetic Accessibility | High (from primary amines) | Moderate (requires nitration) |

| Pharmacological Use | Antioxidant, antimicrobial | Cardiovascular therapies |

Furoxans are superior NO donors but lack this compound’s versatility in forming metal complexes for catalysis .

This compound vs. This compound Methides

| Property | This compound | This compound Methides |

|---|---|---|

| Reactivity | Electrophilic substitutions | Anionic N-heterocyclic carbenes (NHCs) |

| Aromaticity (CREF) | 0.55–0.58 | 0.53–0.57 (more π-electron-rich) |

| Catalytic Applications | Limited | Pd/Rh complexes for C–C coupling |

| Stability | Stable under inert atmosphere | Decompose rapidly at RT |

This compound methides, like compound 3j, exhibit upfield-shifted <sup>13</sup>C NMR signals (δ = 155.2 ppm) due to π-electron density at C4, enabling unique coordination chemistry with Hg, Au, and Rh .

This compound vs. Thiosemicarbazones/Chalcone Derivatives

| Property | This compound | Thiosemicarbazones |

|---|---|---|

| Antifungal Activity | Moderate (EC50 ~49 mg/L) | Enhanced (with carbohydrate moieties) |

| Mechanism | Apoptosis induction | Tyrosinase inhibition |

| Structural Flexibility | Limited to mesoionic core | Modular (via Schiff base formation) |

Chalcone-sydnone hybrids, such as 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-chlorophenyl)this compound, show dual antioxidant and anti-inflammatory activities (IC50 = 4.18 µM) .

Key Research Findings

- Antioxidant Activity: 3-(2-carboxyphenyl)this compound (IC50 = 0.11 µM) outperforms ascorbic acid .

- Antifungal Potential: Trifluoromethyl this compound D17 inhibits Pseudoperonospora cubensis (EC50 = 49 mg/L), comparable to kresoxim-methyl .

- Catalytic Efficiency: Pd complexes of this compound anions (e.g., trans-16) show high turnover in Suzuki–Miyaura couplings .

准备方法

N-Nitrosation of Amino Acids

The first step involves converting N-substituted amino acids into N-nitroso intermediates. Three primary protocols dominate this stage:

-

Protocol 1A : Sodium nitrite (1.5 equiv) in aqueous HCl at 0°C for 1 hour.

-

Protocol 1B : Excess sodium nitrite (2.0 equiv) in concentrated HCl, followed by gradual acidification.

-

Protocol 1C : Isoamyl nitrite (1.5 equiv) in dimethyl ether (DME) at room temperature for 48 hours.

Protocol 1C is preferred for sterically hindered substrates, as it minimizes side reactions via gentle nitrosation. For example, N-arylglycines bearing electron-withdrawing groups (e.g., nitro, chloro) require Protocol 1B to achieve >90% conversion.

Cyclodehydration of N-Nitroso Intermediates

Cyclodehydration transforms N-nitroso amino acids into sydnones through intramolecular esterification and aromatization. Four methods are widely employed:

Acetic Anhydride Method

The classical approach uses acetic anhydride as the dehydrating agent at 110°C for 2 hours. While effective for simple substrates (e.g., 3-phenylthis compound), this method struggles with heat-sensitive compounds due to thermal degradation. For instance, 3-(2-methoxycarbonylphenyl)this compound decomposes under these conditions, yielding <20% product.

Trifluoroacetic Anhydride (TFAA) Method

TFAA has superseded acetic anhydride due to its superior reactivity at low temperatures (−5°C to 0°C) and shorter reaction times (<15 minutes). The enhanced leaving-group ability of trifluoroacetate accelerates ring closure, enabling the synthesis of thermally labile derivatives like 3-(4-nitrophenyl)this compound in 75% yield. A representative procedure involves stirring N-nitroso-N-phenylglycine with TFAA in dichloromethane (DCM) at 0°C, followed by aqueous workup.

Table 1: Comparison of Cyclodehydration Reagents

| Reagent | Temperature (°C) | Time | Yield Range (%) | Substrate Compatibility |

|---|---|---|---|---|

| Acetic anhydride | 110 | 2 h | 30–50 | Simple aryl, alkyl |

| TFAA | −5–0 | 15 min | 70–90 | Electron-deficient aryl |

| Thionyl chloride | 25 | 25 min | 28–75 | Aliphatic, sterically hindered |

| TBBDS/DBH | 5 | 5–16 h | 80–88 | Nitrophenyl, heteroaryl |

Thionyl Chloride Method

Thionyl chloride in dry ether or dioxane-pyridine mixtures offers a rapid alternative (25 minutes at 25°C), albeit with variable yields (28–75%). This method is particularly suited for aliphatic sydnones, such as 3-methylthis compound, which are prone to hydrolysis under aqueous conditions.

Catalytic Methods Using TBBDS and DBH

Neutral cyclodehydration catalysts like tetrabromobisphenol A disulfonate (TBBDS) and 5,5-dimethylhydantoin (DBH) enable this compound synthesis under mild conditions (5°C, 5–16 hours). These reagents facilitate the one-pot conversion of N-arylglycines to sydnones without acidic byproducts, making them ideal for nitro-substituted derivatives (80–88% yield).

Substrate Scope and Functional Group Tolerance

Aryl-Substituted Sydnones

Electron-rich aryl groups (e.g., 4-methoxyphenyl) undergo smooth cyclodehydration with TFAA, whereas electron-deficient substrates (e.g., 4-nitrophenyl) require TBBDS/DBH to prevent side reactions. For example, 3-(4-chlorophenyl)this compound is obtained in 85% yield using TFAA, while its nitro analog necessitates DBH for comparable efficiency.

Alkyl-Substituted Sydnones

Aliphatic sydnones remain challenging due to their propensity for hydrolysis. The thionyl chloride method achieves moderate yields (40–60%) for 3-methyl- and 3-ethylsydnones, but prolonged storage leads to decomposition. Recent advances using TFAA in anhydrous DCM have stabilized these compounds, with 3-benzylthis compound isolated in 78% yield.

Heterocyclic and Bifunctional Derivatives

Sydnones fused with thiazole or pyrazole rings are accessible via CuSAC (Copper-Catalyzed this compound-Alkyne Cycloaddition), though this falls outside classical preparation methods. However, 4-(thiazol-4-yl)this compound derivatives are synthesized directly by cyclodehydration of N-nitroso-thiazolylglycines using TFAA.

Mechanistic Insights

Cyclodehydration proceeds through a four-step mechanism:

-

Nucleophilic attack : The nitroso oxygen attacks the carbonyl carbon of the adjacent carboxylic acid group, forming a tetrahedral intermediate.

-

Ring closure : Elimination of acetate (or trifluoroacetate) generates a bicyclic oxadiazolone structure.

-

Aromatization : Proton transfer and conjugation stabilize the mesoionic this compound ring, which exists as a resonance hybrid with contributions from multiple dipolar forms.

Figure 1 : Resonance structures of 3-phenylthis compound, illustrating charge delocalization across the heterocycle .

常见问题

Q. Table 1: Comparative Analysis of Spectroscopic Techniques for this compound Characterization

Q. Table 2: Framework for Resolving Data Contradictions in this compound Studies

Key Recommendations

- For Mechanistic Studies : Combine stopped-flow kinetics with isotopic labeling to trace reaction pathways .

- For Data Synthesis : Use tools like RevMan for meta-analysis of biological activity datasets, ensuring heterogeneity tests (I² statistics) are applied .

- For Computational Validation : Cross-check molecular docking results with experimental IC₅₀ values to mitigate overfitting risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。